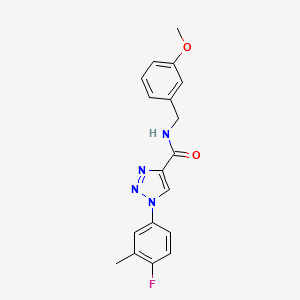

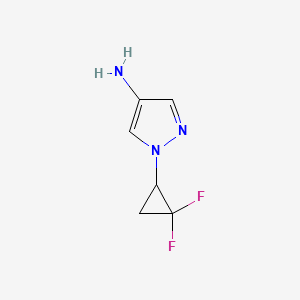

![molecular formula C18H15N5S B2662863 3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894058-56-1](/img/structure/B2662863.png)

3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . This class of compounds has been studied for their potential as inhibitors of bromodomains, which are promising therapeutic targets for treating various diseases, including cancers .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives has been studied using single crystal X-ray diffraction technique . These compounds crystallize in the monoclinic crystal system with the space group P21 / c .Applications De Recherche Scientifique

Cardiovascular Research

Research on related triazolo[1,5-a]pyrimidines has highlighted potential applications in cardiovascular disease management. These compounds exhibit promising coronary vasodilating and antihypertensive activities, making them potential cardiovascular agents (Sato et al., 1980).

Antimicrobial and Antitumor Applications

Triazolo-pyridazine derivatives have been studied for their antimicrobial properties. New synthetic pathways to create these compounds involve iodine(III)-mediated oxidative approaches, yielding molecules with potent antimicrobial activities (Prakash et al., 2011). Additionally, specific triazolo-pyridazine-6-yl-substituted piperazines have been evaluated for their anti-diabetic properties through DPP-4 inhibition and insulinotropic activities, suggesting their utility in diabetes treatment (Bindu et al., 2019).

Antiviral Research

Some triazolo[4,3-b]pyridazine derivatives have demonstrated antiviral activity against the hepatitis A virus, presenting a new avenue for antiviral drug development (Shamroukh & Ali, 2008).

Antihistaminic and Anti-inflammatory Properties

Research has also explored the antihistaminic activity and inhibitory effects on eosinophil infiltration of fused pyridazines, which may offer new therapeutic options for conditions like atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).

Molecular Structure and Characterization Studies

Extensive studies on the molecular structure, DFT calculations, and Hirshfeld surface analysis of triazole pyridazine derivatives provide deep insights into their chemical properties and potential interactions. These studies lay the groundwork for future drug design and development (Sallam et al., 2021).

Mécanisme D'action

The [1,2,4]triazolo[4,3-b]pyridazine derivatives have been studied as inhibitors of bromodomains, specifically BRD4 . BRD4 contains two tandem bromodomains that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .

Orientations Futures

The [1,2,4]triazolo[4,3-b]pyridazine class of compounds, to which “3-[(2-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine” belongs, is an emerging privileged scaffold in medicinal chemistry . They have been studied for their potential as antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic and anti-inflammatory agents . The comprehensive compilation of work carried out on the 1,2,4-triazole nucleus will provide inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .

Propriétés

IUPAC Name |

3-[(2-methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5S/c1-13-5-2-3-6-15(13)12-24-18-21-20-17-9-8-16(22-23(17)18)14-7-4-10-19-11-14/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOLFUPBAUSNCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

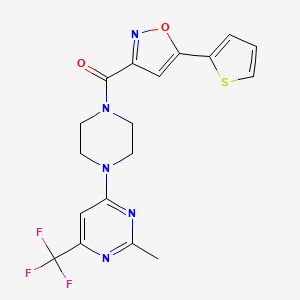

![(Z)-5-((5-(3,5-dichlorophenyl)furan-2-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2662783.png)

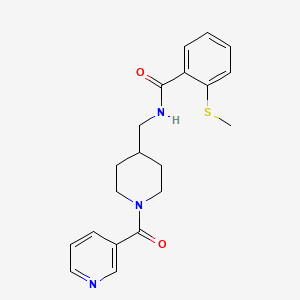

![N-(4-ethoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2662784.png)

![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2662786.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2662790.png)

![2,2,2-trifluoroethyl N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2662793.png)

![2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2662794.png)

![3-[(Difluoromethyl)sulfonyl]benzenesulfonyl chloride](/img/structure/B2662800.png)